Fluorinating Power Order in Sulfide α-Fluorination
In a direct head-to-head study of α-fluorination of sulfides, 1-fluoro-3,5-dichloropyridinium triflate exhibited the highest fluorinating power among the N-fluoropyridinium triflate series, with the reactivity order established as N-fluoro-2,4,6-trimethylpyridinium triflate < N-fluoropyridinium triflate < 1-fluoro-3,5-dichloropyridinium triflate [1]. However, this high reactivity resulted in no α-fluoro sulfide product due to over-oxidation, whereas the less reactive N-fluoro-2,4,6-trimethylpyridinium triflate provided the desired product in satisfactory yields [1].
| Evidence Dimension | Fluorinating power rank order |
|---|---|
| Target Compound Data | Ranked 3 (highest fluorinating power in the series) |
| Comparator Or Baseline | N-fluoro-2,4,6-trimethylpyridinium triflate (rank 1), N-fluoropyridinium triflate (rank 2) |
| Quantified Difference | Reactivity order: 1 (lowest) < 2 < 3 (highest) |
| Conditions | Reaction of sulfides possessing α-hydrogen with N-fluoropyridinium salts |
Why This Matters
This rank order provides a quantitative basis for selecting the appropriate N-fluoropyridinium salt: the 3,5-dichloro derivative is the most powerful electrophilic fluorinating agent in the series, enabling reactions that are kinetically inaccessible to less reactive analogs, but may require careful stoichiometry to avoid over-oxidation.
- [1] Umemoto, T.; Tomizawa, G. α-Fluorination of Sulfides with N-Fluoropyridinium Triflates. Bull. Chem. Soc. Jpn. 1986, 59, 3625-3629. View Source
